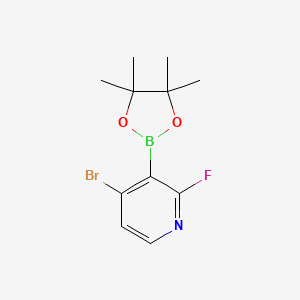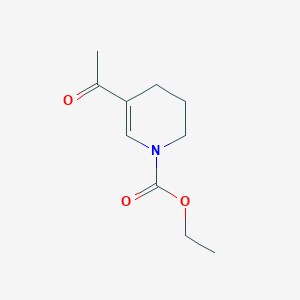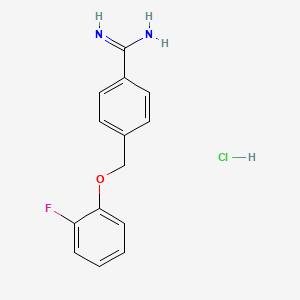
4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Übersicht
Beschreibung
4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine, also known as 4-Bromo-2-fluoro-3-pyridine, is a heterocyclic compound with a boron group connected to a pyridine ring. It is a colorless solid that is soluble in organic solvents. It has a variety of applications in organic synthesis, such as in the synthesis of arylboronic acids, and has been widely studied for its potential use in drug discovery.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Building Blocks
The compound is utilized in organic synthesis, particularly in the construction of complex molecules. For example, Sopková-de Oliveira Santos et al. (2003) highlighted its role as a bifunctional building block for combinatorial chemistry, demonstrating its utility in creating diverse molecular structures Sopková-de Oliveira Santos et al., 2003.
Photophysical Properties
Research on the photophysical properties of related pyridine derivatives reveals insights into solvent-sensitive charge-transfer absorption behaviors and fluorescent properties, as investigated by Li et al. (2009). These studies have implications for the development of novel fluorescent probes and materials Li et al., 2009.
Coordination Chemistry and Polymer Formation
Steciuk et al. (2015) explored nitrogen-boron coordination and hydrogen bonding in pyridoxaboroles, which are derived from simple halopyridines. This research opens new avenues for the design of coordination polymers with specific optical or catalytic properties Steciuk et al., 2015.
Nanoparticle and Material Science
Fischer, Baier, and Mecking (2013) demonstrated the synthesis of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. Such research is critical for developing new materials with specific optical properties for applications in electronics and photonics Fischer et al., 2013.
Ligand Design and Coordination Complexes
The design and synthesis of iridium complexes with specific ligands, as investigated by Stagni et al. (2008), showcase the application of related compounds in tuning the electronic and emission properties of metal complexes. This has implications for the development of devices like organic light-emitting diodes (OLEDs) Stagni et al., 2008.
Wirkmechanismus
Target of Action
Fluoropyridines, a class of compounds to which this compound belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines generally interact with their targets through the presence of strong electron-withdrawing substituents in the aromatic ring . These fluorine atoms can significantly alter the reactivity of the compound, making fluoropyridines less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may play a role in a variety of biochemical pathways .
Result of Action
As a fluoropyridine, it is known to have interesting and unusual physical, chemical, and biological properties , but the specific effects of this compound would require further investigation.
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)8-7(13)5-6-15-9(8)14/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETLUCVKIRUGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656768 | |
| Record name | 4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
CAS RN |
1150561-79-7 | |
| Record name | 4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B1519534.png)
![4-[Ethyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B1519536.png)
![[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1519537.png)



![tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate](/img/structure/B1519543.png)

